Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIJMSTCMSNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate typically involves organic synthesis reactions. The specific synthetic route can vary depending on the design and reaction conditions chosen by the chemist . One common method involves the reaction of tert-butyl carbamate with a suitable precursor of the 3-hydroxy-1-phenylcyclobutylmethyl group under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Carbamate Group Reactivity
The tert-butyl carbamate group is typically stable under basic conditions but susceptible to acidic hydrolysis. Key reactions include:
Acidic Hydrolysis
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Conditions : HCl in dioxane or TFA in DCM.
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Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to cleavage of the Boc group and formation of the free amine.
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Example :
Nucleophilic Substitution
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Conditions : Strong nucleophiles (e.g., Grignard reagents, organozinc).
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Outcome : Replacement of the carbamate with alkyl/aryl groups. Limited direct data exists, but analogous Boc-protected amines undergo transmetalation in cross-coupling reactions .
Hydroxymethyl Group Transformations
The hydroxymethyl (-CH2OH) group on the cyclobutane ring participates in oxidation and derivatization:
Oxidation to Carboxylic Acid
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Conditions : KMnO₄ or CrO₃ in acidic media.
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Product : Cyclobutane-3-carboxylic acid derivative.
Esterification/Etherification
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Conditions : AcCl or R-X in presence of base (e.g., TEA).
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Product : Esters or ethers at the hydroxymethyl position.
Cyclobutane Ring Reactivity
The strained cyclobutane ring may undergo ring-opening or functionalization:
Ring-Opening via Acid Catalysis
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Conditions : H₂SO₄ or HCl in polar solvents.
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Mechanism : Acid-induced cleavage of the cyclobutane ring, forming a diol or diketone depending on substituents .
Photochemical [2+2] Cycloreversion
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Conditions : UV light (254 nm).
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Outcome : Retro-[2+2] reaction to generate ethylene derivatives (theoretical prediction based on strained cyclobutane analogs) .
Phenyl Group Modifications
The phenyl substituent can undergo electrophilic aromatic substitution (EAS):
Nitration
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Conditions : HNO₃/H2SO4, 0°C.
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Product : meta-Nitro derivative due to directing effects of the carbamate and hydroxymethyl groups.
Suzuki Coupling
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Conditions : Pd(PPh₃)₄, aryl boronic acid, Cs₂CO₃, dioxane, 80°C.
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Outcome : Biaryl formation via cross-coupling (hypothetical based on Boc-protected aryl systems) .
Thermal Decomposition Pathways
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Conditions : >150°C in toluene with NaOt-Bu.
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Mechanism : Deconstructive isomerization via β-scission of the cyclobutane ring, yielding vinylogous amides or ketones .
Critical Considerations
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Steric Effects : The cyclobutane ring and tert-butyl group impose significant steric hindrance, slowing reactions at the carbamate nitrogen .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF, DCM) enhance carbamate stability, while protic solvents accelerate hydrolysis .
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Thermal Stability : Decomposition above 150°C limits high-temperature applications without protective atmospheres .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of carbamates have shown promise in targeting specific cancer pathways, suggesting that this compound may also possess similar activities.
2. Neuroprotective Effects
Research has highlighted the neuroprotective potential of carbamate derivatives. This compound may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's. A study demonstrated that related compounds could lower levels of inflammatory markers such as TNF-α, suggesting a mechanism through which this compound could exert protective effects on neurons.
Organic Synthesis Applications
1. Protecting Group in Synthesis
The tert-butyl carbamate group is widely used as a protecting group for amines during organic synthesis. This application is vital for multi-step synthesis processes where selective protection of functional groups is necessary. The stability of the tert-butyl group under various reaction conditions enhances the synthetic utility of this compound.
2. Synthesis of Bioactive Molecules
this compound serves as a precursor for synthesizing bioactive molecules. Its unique structure allows for further modifications leading to compounds with enhanced biological activities. For example, modifications can lead to new derivatives with improved efficacy against specific biological targets.
Case Study 1: Neuroprotective Mechanism
A study published in MDPI examined the effects of related carbamates on neuronal cell lines exposed to amyloid-beta peptides. The results indicated that these compounds significantly reduced cell death and oxidative stress markers, supporting their potential use in treating neurodegenerative conditions.
Case Study 2: Synthesis and Biological Evaluation
In another research article, researchers synthesized various derivatives of this compound and evaluated their biological activities against cancer cell lines. The findings revealed that specific modifications increased cytotoxicity, demonstrating the compound's versatility as a scaffold for drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Features:
| Property | This compound | tert-butyl N-(3-fluorocyclohexyl)carbamate |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ | C₁₁H₂₀FNO₂ |
| Molecular Weight | 263.34 g/mol | 217.28 g/mol |
| Core Structure | Cyclobutane (4-membered ring) | Cyclohexane (6-membered ring) |
| Substituents | 3-hydroxy, 1-phenyl, methyl linker | 3-fluoro |
| Functional Groups | Hydroxyl (-OH), carbamate, phenyl | Fluorine (-F), carbamate |
Implications:
Ring Strain vs. Stability :
- The cyclobutane ring in the target compound introduces significant ring strain, enhancing reactivity (e.g., susceptibility to ring-opening reactions). In contrast, the cyclohexane ring in the fluorinated analog is more stable and conformationally flexible, reducing strain-related reactivity .
Polarity and Solubility :
- The hydroxyl group in the target compound increases polarity, favoring solubility in polar solvents (e.g., water, alcohols). The fluorine atom in the analog, while electronegative, contributes less to polarity, likely enhancing lipophilicity and compatibility with organic solvents .
Synthetic Utility :
- The hydroxyl group in the target compound allows for derivatization (e.g., esterification, glycosylation), making it versatile for prodrug design. The fluorine substituent in the analog is metabolically stable, often used to modulate electronic properties or block metabolic degradation pathways in drug candidates .
Aromatic Interactions: The phenyl group in the target compound enables π-π stacking interactions, which may influence crystallization behavior or binding to aromatic residues in biological targets. The fluorinated analog lacks this feature but benefits from fluorine’s ability to engage in weak non-covalent interactions (e.g., C-F⋯H hydrogen bonds) .
Biological Activity
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate is an organic compound classified as a carbamate, with the molecular formula and a molecular weight of 277.36 g/mol. This compound exhibits significant potential in medicinal chemistry and organic synthesis due to its unique cyclobutane structure and hydroxymethyl group, which influence its biological activity.
Chemical Structure and Properties
The compound's structure features a cyclobutane ring with a hydroxyl group at the third position, contributing to its distinctive chemical properties. The following table summarizes key characteristics of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₃ |
| Molecular Weight | 277.36 g/mol |
| CAS Number | 2408966-21-0 |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in neuroprotection and enzyme inhibition.
Neuroprotective Effects
A study investigating the protective effects of the compound against amyloid beta peptide (Aβ) toxicity in astrocytes revealed that it acts as both a β-secretase and acetylcholinesterase inhibitor. These actions prevent Aβ aggregation and fibril formation, which are critical in Alzheimer's disease pathology. In vitro studies demonstrated that the compound improved cell viability in astrocytes treated with Aβ, suggesting a protective mechanism against oxidative stress induced by Aβ .
Key Findings:
- Cell Viability: At a concentration of 100 μM, this compound maintained 100% cell viability.
- Reduction of Cytotoxicity: When combined with Aβ, cell viability improved significantly (62.98% compared to 43.78% in Aβ-treated cells) .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The compound's functional groups enable it to engage with enzymes and receptors critical for cellular signaling pathways related to neuroprotection and inflammation reduction.
Case Studies
Several studies have explored the biological activity of this compound in various models:
- In Vitro Studies:
- In Vivo Studies:
Q & A
Basic: What are the common synthetic routes for preparing Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves a multi-step approach:
Cyclobutane Ring Formation : Use photochemical [2+2] cycloaddition or strain-driven cyclization to construct the 1-phenylcyclobutanol core .
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via carbamate formation using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP) .
Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the product. Yield improvements (≥70%) are achievable by controlling reaction temperature (0–25°C) and stoichiometry (1.2–1.5 eq Boc₂O) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclobutyl proton splitting patterns at δ 3.5–4.5 ppm) and Boc group integrity (tert-butyl singlet at δ 1.4 ppm) .
- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) validate functional groups .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS detects impurities (<2%) and verifies molecular weight .
Advanced: How can researchers resolve stereochemical ambiguities in the cyclobutyl ring system during structural elucidation?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. ORTEP-3 visualization aids in interpreting thermal ellipsoids and torsion angles .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set) to validate stereoisomers .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign optical rotation .
Advanced: What strategies are recommended for handling discrepancies between computational modeling predictions and experimental data (e.g., NMR chemical shifts)?
Methodological Answer:
Parameter Calibration : Adjust solvent effects (PCM model) and exchange-correlation functionals (e.g., switching from B3LYP to M06-2X) to improve shift accuracy .
Dynamic Effects : Account for conformational flexibility using MD simulations (AMBER) to sample low-energy states that match experimental spectra .
Validation : Cross-check with 2D NMR (COSY, NOESY) to resolve through-space interactions mispredicted by static models .
Intermediate: What are the key considerations for designing stability studies under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- pH Stability : Test aqueous solutions (pH 1–13, 25–60°C) to identify hydrolysis-prone conditions. Carbamates degrade fastest under acidic (pH < 3) or basic (pH > 10) conditions via cleavage of the Boc group .
- Thermal Stability : Use TGA/DSC to detect decomposition thresholds (>150°C typical for Boc carbamates) .
- Analytical Monitoring : Track degradation products (e.g., tert-butanol, CO₂) via GC-MS or LC-MS .
Advanced: How should researchers approach polymorph screening to identify crystalline forms with optimal physicochemical properties?
Methodological Answer:
Solvent Screening : Use high-throughput crystallization (e.g., microbatch under oil) with 10–20 solvents (polar aprotic, alcohols) to generate polymorphs .
XRPD Analysis : Compare diffraction patterns to distinguish crystalline vs. amorphous phases. Preferred orientations (e.g., needle-like vs. plate crystals) influence dissolution rates .
Stability Ranking : Store polymorphs at 40°C/75% RH for 4 weeks. Hydrate forms often show superior stability but reduced solubility .
Advanced: How can researchers address low yields in the coupling of the cyclobutanol moiety with the Boc-protected amine?
Methodological Answer:
- Activation Strategies : Use coupling reagents like HATU or DCC with DMAP catalysis to enhance nucleophilic attack on the carbamate .
- Steric Hindrance Mitigation : Introduce bulky bases (e.g., DIPEA) to deprotonate the hydroxyl group without competing side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 12 hrs) and improve yields (15–20% increase) by heating at 80–100°C .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification .
- Spill Management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
- Storage : Store desiccated at –20°C to prevent Boc group hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
